4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is an organic compound that features a cyclohexene ring substituted with a chloro group, a pyridin-2-ylcarbamoyl group, and a carboxylic acid group
Scientific Research Applications
4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a cyclohexene derivative and introduce the chloro group through halogenation. The pyridin-2-ylcarbamoyl group can be attached via a nucleophilic substitution reaction, and the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro group and pyridin-2-ylcarbamoyl group may play key roles in binding to these targets, influencing the compound’s biological activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that affect the compound’s function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-pyridine-2-carboxylic acid: This compound shares the chloro and pyridine groups but lacks the cyclohexene ring and carbamoyl group.
4-Chloroquinoline: Similar in having a chloro group and a heterocyclic ring but differs in the ring structure and additional functional groups.
Uniqueness
4-Chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-(pyridin-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-8-4-5-9(13(18)19)10(7-8)12(17)16-11-3-1-2-6-15-11/h1-4,6,9-10H,5,7H2,(H,18,19)(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSQFRYSINSIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=CC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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